4-Hydroxy-3-methoxy-N-stearoylbenzamide
Description
4-Hydroxy-3-methoxy-N-stearoylbenzamide is a benzamide derivative characterized by a hydroxy (-OH) group at the 4-position, a methoxy (-OCH₃) group at the 3-position of the benzene ring, and a stearoyl (C₁₈H₃₅CO-) chain attached to the nitrogen atom. This compound combines polar aromatic substituents with a long hydrophobic alkyl chain, conferring amphiphilic properties.
The stearoyl group distinguishes it from simpler benzamides in the evidence, such as N-(4-Hydroxy-3-methoxybenzyl)benzamide (C₁₅H₁₅NO₃, MW 257.28 g/mol), which lacks the long alkyl chain . The target compound’s molecular formula is inferred as C₂₆H₄₃NO₄ (MW ~433.6 g/mol), with lipophilicity significantly higher than analogs with shorter acyl groups.
Properties
Molecular Formula |
C26H43NO4 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-N-octadecanoylbenzamide |
InChI |
InChI=1S/C26H43NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)27-26(30)22-19-20-23(28)24(21-22)31-2/h19-21,28H,3-18H2,1-2H3,(H,27,29,30) |
InChI Key |
ZTAXXCZVXKTJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-N-stearoylbenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with stearoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of 4-Hydroxy-3-methoxy-N-stearoylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-N-stearoylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the stearoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxy-N-stearoylbenzaldehyde.
Reduction: Formation of 4-hydroxy-3-methoxy-N-stearoylbenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3-methoxy-N-stearoylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-N-stearoylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The stearoyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Notes:
- Stearoyl vs. Shorter Chains: The stearoyl group in the target compound enhances lipophilicity compared to methyl (C₉H₁₁NO₂, ) or benzyl (C₁₅H₁₅NO₃, ) substituents. This property may influence bioavailability and membrane permeability in biological systems.
- Substituent Positioning : The 3-methoxy and 4-hydroxy pattern is shared with N-(4-Hydroxy-3-methoxybenzyl)benzamide , but the stearoyl chain introduces steric bulk absent in smaller analogs.
Crystallographic and Physicochemical Properties
- Crystal Packing: N-(4-Hydroxy-3-methoxybenzyl)benzamide crystallizes in a monoclinic P2₁/n system with hydrogen bonding contributing to stability . In contrast, 4-Methoxy-N-methylbenzamide forms chains via N—H⋯O bonds .
- Hydrogen Bonding : Polar groups (OH, OCH₃) in the target compound may engage in hydrogen bonding, but the stearoyl chain could limit solubility in aqueous media.
Research Implications and Limitations
- Biological Applications : Benzamides with methoxy/hydroxy groups are intermediates in drug synthesis (e.g., 4-Methoxy-N-methylbenzamide ). The stearoyl derivative’s amphiphilicity may suit applications in lipid-based formulations.
- Data Gaps : Direct experimental data (e.g., crystallography, solubility) for 4-Hydroxy-3-methoxy-N-stearoylbenzamide are absent in the provided evidence, necessitating further study.
Biological Activity
4-Hydroxy-3-methoxy-N-stearoylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C22H35NO3
- Molecular Weight : 357.53 g/mol
- IUPAC Name : 4-Hydroxy-3-methoxy-N-stearoylbenzamide
The biological activity of 4-Hydroxy-3-methoxy-N-stearoylbenzamide is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to exert its effects through the following mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It is suggested that this compound can influence key signaling pathways such as NFκB and Akt, which are crucial in cancer cell survival and apoptosis.
- Induction of Apoptosis : Evidence indicates that 4-Hydroxy-3-methoxy-N-stearoylbenzamide can induce apoptotic processes in malignant cells, leading to reduced cell viability.
Anticancer Properties
Several studies have reported the anticancer properties of 4-Hydroxy-3-methoxy-N-stearoylbenzamide. For instance, it has been shown to inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The compound's ability to induce apoptosis has been linked to its modulation of the Akt/NFκB signaling pathway.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thereby providing therapeutic benefits in inflammatory diseases.
Case Studies
- Prostate Cancer Study : A study investigated the effect of 4-Hydroxy-3-methoxy-N-stearoylbenzamide on LNCaP prostate cancer cells. Results indicated a significant reduction in cell proliferation and increased apoptosis rates when treated with varying concentrations of the compound.
- Breast Cancer Research : In another study focusing on MCF-7 breast cancer cells, treatment with 4-Hydroxy-3-methoxy-N-stearoylbenzamide resulted in decreased cell viability and induced apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer management.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | LNCaP (Prostate) | 25 | Reduced proliferation by 50% |
| MCF-7 (Breast) | 10 | Induced apoptosis (Caspase activation) | |
| Anti-inflammatory | RAW264.7 | 20 | Decreased TNF-α production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
